molecular formula C9H13N3OS B303358 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine

2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine

Cat. No. B303358
M. Wt: 211.29 g/mol
InChI Key: JPICUKQGANKSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, it has been shown to have antioxidant activity, which may contribute to its radioprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine in lab experiments is its potential as an anticancer drug. Its ability to induce apoptosis and inhibit cell growth makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications as an anticancer drug. Another direction is to study its potential use as a radioprotective agent, particularly in the context of cancer treatment. Additionally, further research could be done to optimize its synthesis method and improve its efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is a promising compound that has potential applications in scientific research. Its synthesis method has been studied and its potential applications as an anticancer drug and radioprotective agent have been explored. Further research is needed to fully understand its mechanism of action and optimize its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine can be achieved through various methods. One such method involves the reaction of 2,4-dimethylpyrimidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydrosulfide to yield 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine.

Scientific Research Applications

2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage to DNA.

properties

Product Name

2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C9H13N3OS/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3

InChI Key

JPICUKQGANKSSM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SCC(=O)N(C)C

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N(C)C

Origin of Product

United States

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